N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide
Description
The compound N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide (Molecular Formula: C₂₂H₂₃NO₄S₂; Molecular Weight: 429.56 g/mol) is a sulfonamide-benzamide hybrid featuring a 4-methoxybenzenesulfonyl group, a thiophen-2-yl moiety, and a 3,4-dimethyl-substituted benzamide ().
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15-6-7-17(13-16(15)2)22(24)23-14-21(20-5-4-12-28-20)29(25,26)19-10-8-18(27-3)9-11-19/h4-13,21H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIXZUXFEJLEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide (CAS Number: 946297-47-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide is , with a molecular weight of 431.5 g/mol. The compound features a methoxybenzenesulfonyl group, a thiophene moiety, and a dimethylbenzamide structure, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 946297-47-8 |
| Molecular Formula | C21H21NO5S2 |
| Molecular Weight | 431.5 g/mol |
| Structural Features | Methoxybenzenesulfonyl, Thiophene, Dimethylbenzamide |
Synthesis
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. Initial steps include the formation of the sulfonamide intermediate followed by coupling with the thiophene derivative. Optimizing reaction conditions such as solvent choice and temperature can enhance yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance, derivatives of benzoxathiazine have shown promising in vitro antiproliferative activity against various cancer cell lines like A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
Case Study: Antiproliferative Activity
A study tested several derivatives for their DPPH radical-scavenging activities and cytotoxic effects on cancer cells. Compounds with similar structural features demonstrated moderate to high activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors implicated in cancer progression. These interactions can lead to alterations in cellular pathways that promote apoptosis or inhibit proliferation.
Pharmacological Studies
Preliminary pharmacological studies suggest that this compound may also exhibit antioxidant properties due to its ability to scavenge free radicals, which can mitigate oxidative stress—a contributing factor in cancer development.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Moderate to high antiproliferative activity against A-549 and HCT-116 cell lines |
| Antioxidant | Significant DPPH radical-scavenging activity observed in related compounds |
| Mechanism | Potential interactions with cellular targets leading to apoptosis |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs: Substituent Effects on Physicochemical Properties
G509-0134 :
- Structure : N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dimethoxybenzamide
- Key Differences :
- Replacement of the 4-methoxybenzenesulfonyl group with a 4-fluoro-3-methylbenzenesulfonyl moiety.
- Substitution of 3,4-dimethylbenzamide with 2,3-dimethoxybenzamide .
- Impact: Increased molecular weight (463.55 g/mol vs. 429.56 g/mol) due to fluorine and methoxy groups.
KN-93 (CaMKII Inhibitor) :
- Structure: 2-[N-(2-hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine
- Key Differences :
- Contains a chlorocinnamyl group and benzylamine backbone instead of thiophen-2-yl and benzamide.
- Functional Relevance :
Thiophene-Containing Derivatives: Antibacterial and Pharmacokinetic Insights
Compounds with thiophen-2-yl groups, such as quinolone derivatives (), exhibit antibacterial activity via interactions with bacterial DNA gyrase. For example:
- N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl]piperazinylquinolone: MIC values: 0.5–4 µg/mL against S. aureus and E. coli .
- Comparison: The target compound’s 3,4-dimethylbenzamide may reduce antibacterial efficacy compared to quinolones but could enhance metabolic stability due to steric hindrance.
Metabolic and Pharmacokinetic Considerations
Compound 2226 : (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide
Infrared (IR) Spectroscopy
Table: Comparative Overview of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
